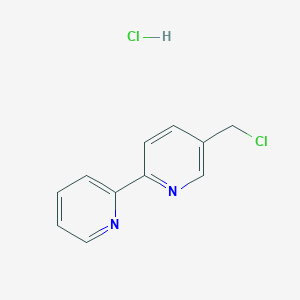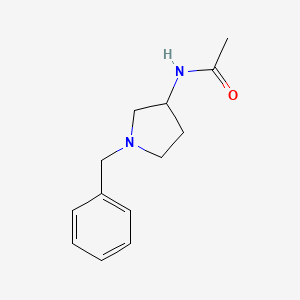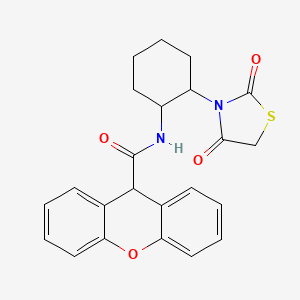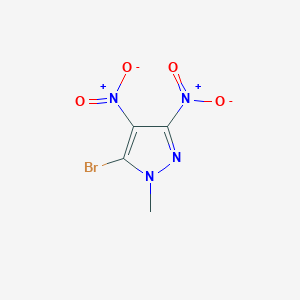![molecular formula C22H23ClN2O3S B2644099 3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline CAS No. 895639-89-1](/img/structure/B2644099.png)
3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, and a quinoline ring . These functional groups are common in many pharmaceuticals and could potentially confer various biological activities to the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the coupling of a 4-chlorophenyl sulfonyl chloride with a suitable quinoline derivative . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, an ethoxy group, a piperidine ring, and a quinoline ring . These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group could potentially increase its polarity, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Anticancer Activities : A study by (Solomon, Pundir & Lee, 2019) highlighted the development of 4-aminoquinoline derived sulfonyl analogs designed to enhance anticancer activities. These compounds showed effectiveness against various cancer cell lines, with some demonstrating preferential cancer cell-killing effects.
Crystal Structure and Quantum Chemical Studies : The work of (Fatma, Bishnoi, Verma, Singh & Srivastava, 2017) focused on the synthesis of a novel quinoline derivative, analyzing its crystal structure and conducting quantum chemical studies. This research provides insights into the molecular geometry and electronic properties of such compounds.
Nanomagnetic Reusable Catalysts : Research by (Ghorbani‐Choghamarani & Azadi, 2015) explored the preparation of functionalized Fe3O4 nanoparticles as novel nanomagnetic reusable catalysts for the synthesis of quinoline derivatives, showcasing potential applications in green chemistry.
Pro-apoptotic Effects in Cancer Cells : A study conducted by (Cumaoğlu, Dayan, Agkaya, Ozkul & Ozpozan, 2015) synthesized sulfonamide derivatives that showed significant pro-apoptotic effects on various cancer cell lines, indicating potential for cancer treatment.
Electron Transport Materials for OLEDs : The research by (Jeon, Earmme & Jenekhe, 2014) synthesized new electron transport materials with a sulfonyl core for use in phosphorescent organic light-emitting diodes (OLEDs), highlighting applications in electronic devices.
Synthesis of Piperidine Structures : In the study by (Brizgys, Jung & Floreancig, 2012), researchers developed a method for synthesizing piperidine structures through oxidative carbon-hydrogen bond functionalizations, contributing to the field of organic synthesis.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-2-28-17-8-11-20-19(14-17)22(25-12-4-3-5-13-25)21(15-24-20)29(26,27)18-9-6-16(23)7-10-18/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXXTHYDYNUSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644023.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2644029.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)
![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)
![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)


![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)
